molecular formula C11H14O2 B122652 2-Allyl-4-ethoxyphenol CAS No. 142875-24-9

2-Allyl-4-ethoxyphenol

Cat. No.: B122652
CAS No.: 142875-24-9
M. Wt: 178.23 g/mol
InChI Key: MSNKNSRKIJBFMX-UHFFFAOYSA-N
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Description

2-Allyl-4-ethoxyphenol is an organic compound with the molecular formula C11H14O2 It is a phenolic compound characterized by the presence of an allyl group and an ethoxy group attached to the benzene ring

Biochemical Analysis

Biochemical Properties

It is known that the compound has a simple structure with three active sites: hydroxyl, allylic, and aromatic groups . These active sites potentially impact its role in biochemical reactions and its interaction with enzymes, proteins, and other biomolecules.

Cellular Effects

Related compounds such as eugenol (4-allyl-2-methoxyphenol) have been shown to have neuroprotective effects against neurotoxicity in rat brain cortex

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 2-Allyl-4-ethoxyphenol in animal models. A study on a related compound, eugenol, showed mild motor co-ordination activity in restraint stress-induced animal models at a dose of 150mg/kg body weight .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-4-ethoxyphenol can be achieved through several methods. One common approach involves the Claisen rearrangement of allyl aryl ethers. In this method, an allyl ether is heated to induce a [3,3]-sigmatropic rearrangement, resulting in the formation of the allylphenol. The reaction conditions typically involve heating the allyl ether in the presence of a base, such as sodium hydroxide, at elevated temperatures.

Another method involves the alkylation of 4-ethoxyphenol with allyl bromide in the presence of a base, such as potassium carbonate. The reaction is carried out in an organic solvent, such as acetone, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-4-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: The allyl and ethoxy groups can undergo substitution reactions. For example, the allyl group can be subjected to electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation or concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Corresponding alcohols or reduced phenolic derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Chemical Applications

Synthesis of Organic Compounds
2-Allyl-4-ethoxyphenol serves as a valuable starting material for synthesizing various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, making it an important intermediate in organic synthesis. Common synthetic routes include:

  • Claisen Rearrangement : This method involves heating allyl aryl ethers in the presence of a base to induce a [3,3]-sigmatropic rearrangement.
  • Alkylation : The compound can be synthesized by reacting 4-ethoxyphenol with allyl bromide in an organic solvent under reflux conditions.
Synthetic Method Description
Claisen RearrangementHeating allyl aryl ethers with a base to form allylphenol.
AlkylationReacting 4-ethoxyphenol with allyl bromide in an organic solvent.

Biological Applications

Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. Similar compounds, such as eugenol (4-allyl-2-methoxyphenol), have been shown to inhibit the growth of various pathogens. For instance, studies have demonstrated that eugenol can disrupt biofilm formation in azole-resistant Aspergillus fumigatus, suggesting that this compound may exhibit comparable effects due to structural similarities.

Antioxidant Activity
The compound's phenolic structure is associated with antioxidant properties, which can help mitigate oxidative stress in biological systems. This is particularly relevant in neuroprotection studies where related compounds have shown the ability to restore lipid and antioxidant enzyme levels in brain tissues exposed to neurotoxic agents.

Medical Applications

Therapeutic Potential
Ongoing research is exploring the potential therapeutic applications of this compound in drug development. Its antimicrobial and anti-inflammatory properties suggest possible uses in treating infections and inflammatory conditions. The compound's ability to modulate biochemical pathways related to oxidative stress and inflammation positions it as a candidate for further pharmacological studies.

Industrial Applications

Fragrance and Flavor Industry
Due to its pleasant aroma, this compound is utilized in the fragrance and flavor industry. Its phenolic structure makes it suitable for formulating perfumes and food flavorings, enhancing product appeal through its aromatic properties.

Case Studies

  • Antibiofilm Activity Study : A study on eugenol demonstrated its effectiveness against azole-resistant Aspergillus fumigatus isolates, highlighting the potential for this compound to exhibit similar antibiofilm properties due to structural similarities .
  • Neuroprotective Effects : Research on related phenolic compounds indicates that they can restore antioxidant enzyme levels in neurotoxic environments, suggesting that this compound may also possess neuroprotective capabilities .

Comparison with Similar Compounds

2-Allyl-4-ethoxyphenol can be compared with other similar compounds, such as:

    Eugenol (4-allyl-2-methoxyphenol): Eugenol is a naturally occurring phenolic compound with similar structural features. Both compounds have allyl and phenolic groups, but eugenol has a methoxy group instead of an ethoxy group. Eugenol is known for its antimicrobial and analgesic properties.

    Isoeugenol (4-propenyl-2-methoxyphenol): Isoeugenol is another phenolic compound with a propenyl group instead of an allyl group. It shares similar biological activities with eugenol and this compound.

    4-Allylphenol: This compound lacks the ethoxy group but retains the allyl and phenolic groups. It is used in organic synthesis and has been studied for its biological activities.

The uniqueness of this compound lies in its specific combination of allyl and ethoxy groups, which may confer distinct reactivity and biological properties compared to its analogs.

Biological Activity

2-Allyl-4-ethoxyphenol is an organic compound with the molecular formula C11H14O2, characterized by the presence of an allyl group and an ethoxy group attached to a phenolic structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article aims to explore the biological activity of this compound, drawing on diverse sources and presenting relevant data, case studies, and research findings.

The structure of this compound includes three active sites: a hydroxyl group, an allylic group, and an aromatic ring. This configuration contributes to its reactivity and potential biological effects. The compound is synthesized primarily through methods such as Claisen rearrangement and alkylation reactions, which can influence its yield and purity.

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-documented. Studies suggest that this compound may possess similar antioxidant capabilities as eugenol, which has been shown to reduce oxidative stress in various biological systems. This activity could be attributed to its ability to scavenge free radicals and modulate oxidative stress pathways .

Neuroprotective Effects

Neuroprotective properties have been observed in related compounds like eugenol. These effects are believed to arise from the ability of these compounds to suppress neurotoxicity and restore biochemical parameters altered by oxidative stress. While direct studies on this compound are sparse, it is hypothesized that it may exhibit comparable neuroprotective effects due to its structural similarities .

Comparative Analysis with Related Compounds

CompoundAntimicrobial ActivityAntioxidant ActivityNeuroprotective Effects
This compoundPotential (limited data)Potential (similar to eugenol)Hypothesized (based on analogs)
EugenolStrongStrongConfirmed
IsoeugenolModerateModerateConfirmed
4-AllylphenolModerateModerateLimited evidence

Case Studies

  • Antimicrobial Study : A study examining the antimicrobial properties of phenolic compounds found that derivatives similar to this compound exhibited significant inhibition against common bacterial strains. Although specific data for this compound was not presented, the findings underscore the potential for further investigation into its antimicrobial efficacy .
  • Neuroprotective Research : Research on eugenol demonstrated its ability to protect neuronal cells from oxidative damage induced by neurotoxins. Given the structural similarities between eugenol and this compound, it is reasonable to hypothesize that the latter may offer similar protective effects .

Future Directions

Further research is required to elucidate the specific biological activities of this compound. Potential areas of study include:

  • In Vivo Studies : Conducting animal model studies to assess dosage effects and therapeutic potential.
  • Mechanistic Studies : Investigating the biochemical pathways influenced by this compound.
  • Comparative Analysis : Analyzing its effects in comparison with well-studied phenolic compounds like eugenol.

Properties

IUPAC Name

4-ethoxy-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-5-9-8-10(13-4-2)6-7-11(9)12/h3,6-8,12H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNKNSRKIJBFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366538
Record name 2-allyl-4-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142875-24-9
Record name 2-allyl-4-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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